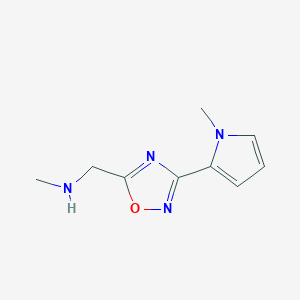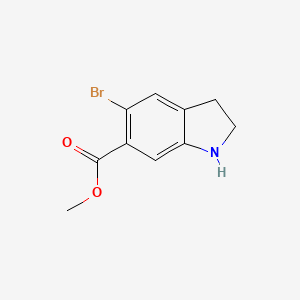
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the molecular weight of 256.1 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate” are not mentioned in the searched resources, indole derivatives in general can undergo various chemical reactions. For instance, 6-Bromoindole, an indole derivative, can undergo palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate” is a solid compound that should be stored in a refrigerator . The shipping temperature is room temperature .Applications De Recherche Scientifique
Tryptophan Dioxygenase Inhibition
Methyl 5-bromoindoline-6-carboxylate is used as a reactant in the preparation of tryptophan dioxygenase inhibitors. These inhibitors are studied for their potential as anticancer immunomodulators, which could play a role in cancer treatment by modulating the immune system’s response to cancer cells .
Botulinum Neurotoxin Inhibition
This compound serves as an inhibitor of botulinum neurotoxin. Research in this area focuses on counteracting the effects of this potent toxin, which could have implications for treating botulism or possibly improving cosmetic procedures involving botulinum toxin .
ITK Inhibition
It is also involved in the synthesis of interleukin-2 inducible T cell kinase (ITK) inhibitors. ITK inhibitors can have therapeutic applications in treating autoimmune diseases and certain types of cancer by regulating the immune system’s activity .
Antibacterial Agents
Methyl 5-bromoindoline-6-carboxylate is used to develop new antibacterial agents. Given the rise of antibiotic-resistant bacteria, research in this field is crucial for developing novel antibiotics to combat bacterial infections .
CB2 Cannabinoid Receptor Ligands
The compound is a precursor for synthesizing ligands for the CB2 cannabinoid receptor. These ligands have potential therapeutic applications in pain management, inflammation, and neurodegenerative diseases by interacting with the body’s endocannabinoid system .
6. Hepatitis C Virus NS5B Polymerase Inhibitors Research includes using this compound to inhibit hepatitis C virus NS5B polymerase, an enzyme essential for the replication of the hepatitis C virus (HCV). Inhibitors targeting this enzyme could be significant in developing new treatments for HCV infections .
E. coli MurD Ligase Inhibitors
It acts as a reactant for preparing D-glutamic acid-based inhibitors of E. coli MurD ligase, an enzyme involved in bacterial cell wall synthesis. Inhibiting MurD ligase can lead to the development of new antibacterial drugs targeting gram-negative bacteria like E. coli .
Synthesis of Indole Derivatives
Methyl 5-bromoindoline-6-carboxylate is used in synthesizing various indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals with diverse biological activities .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate, also known as Methyl 5-bromoindoline-6-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKDSGWXSOCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175333 | |
| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | |
CAS RN |
1788041-64-4 | |
| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




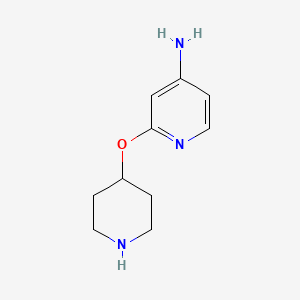
![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)
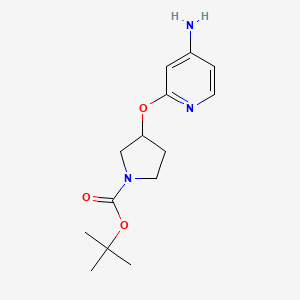
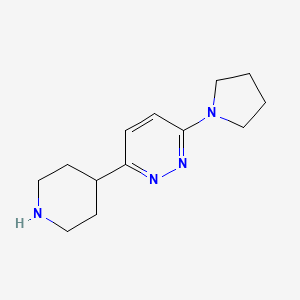

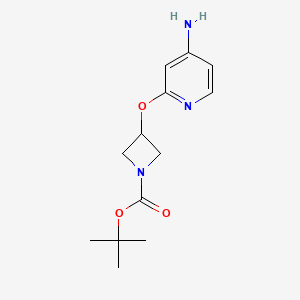

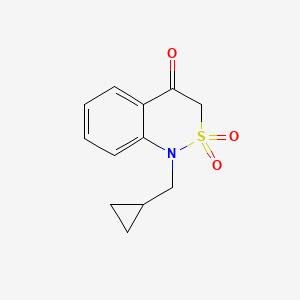

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
